2-[Methyl-(4-propylsulfonylphenyl)sulfonylamino]propanoic acid
Description
2-[Methyl-(4-propylsulfonylphenyl)sulfonylamino]propanoic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The presence of multiple functional groups makes it a versatile molecule in synthetic chemistry and biological research.
Properties
IUPAC Name |
2-[methyl-(4-propylsulfonylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S2/c1-4-9-21(17,18)11-5-7-12(8-6-11)22(19,20)14(3)10(2)13(15)16/h5-8,10H,4,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFUBFDQDZZSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(4-propylsulfonylphenyl)sulfonylamino]propanoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a phenyl ring followed by the introduction of a propyl group. The final step involves the attachment of a propanoic acid moiety under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(4-propylsulfonylphenyl)sulfonylamino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis.
Scientific Research Applications
2-[Methyl-(4-propylsulfonylphenyl)sulfonylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Methyl-(4-propylsulfonylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonyl groups are known to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfonylphenyl)propanoic acid
- 4-Propylsulfonylphenylacetic acid
Uniqueness
Compared to similar compounds, 2-[Methyl-(4-propylsulfonylphenyl)sulfonylamino]propanoic acid exhibits unique properties due to the presence of both methyl and propyl sulfonyl groups. This dual functionality enhances its reactivity and allows for a broader range of applications in synthetic and biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
